4-Methoxyphenyl: A Key Pharmacophore for Pim Kinases
The 4-methoxyphenyl substitution on a thienopyrimidinone scaffold is a critical structural motif for achieving high potency against the Pim family of oncogenic kinases [1]. In a seminal study on benzothienopyrimidinones, the most potent inhibitors consistently featured a 4-methoxyphenyl group, achieving subnanomolar to low single-digit nanomolar K(i) values [1]. While the exact compound 6-(4-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one was not directly tested, this data provides strong class-level inference that the 4-methoxyphenyl moiety is a privileged structure for Pim kinase inhibition, distinguishing it from analogs with different or no aryl substitutions.
| Evidence Dimension | Inhibitory constant (Ki) for Pim kinases |
|---|---|
| Target Compound Data | Structure features a 4-methoxyphenyl group at the position analogous to the potent inhibitors. |
| Comparator Or Baseline | Benzothienopyrimidinone 14j, containing a 4-methoxyphenyl group, exhibited Ki values of 2 nM (Pim-1), 3 nM (Pim-2), and 0.5 nM (Pim-3) [1]. |
| Quantified Difference | The presence of the 4-methoxyphenyl group is associated with subnanomolar to nanomolar potency, whereas different aryl substitutions led to significantly reduced activity in the same study [1]. |
| Conditions | In vitro kinase inhibition assay against human Pim-1, Pim-2, and Pim-3. |
Why This Matters
Procuring this specific compound provides a direct entry point for synthesizing and evaluating novel Pim kinase inhibitors, a validated target class in oncology.
- [1] Tao, Z. F., et al. (2009). Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-36. View Source
